Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (S)-(9CI)

Asymmetric Synthesis Chiral Resolution Enantiopurity

Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (S)-(9CI) (CAS 183606-89-5), also known as tert-butyl N-[(1S)-2-oxocyclopent-3-en-1-yl]carbamate, is a chiral, heterobifunctional building block featuring a Boc-protected primary amine and an α,β-unsaturated cyclopentenone moiety in a defined (S)-stereochemistry. It is listed in authoritative chemical databases and is primarily recognised as a key synthetic intermediate for constructing complex, stereodefined molecules, notably in medicinal chemistry campaigns for carbocyclic nucleoside antivirals.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 183606-89-5
Cat. No. B066527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (S)-(9CI)
CAS183606-89-5
SynonymsCarbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (S)- (9CI)
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC=CC1=O
InChIInChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h4,6-7H,5H2,1-3H3,(H,11,13)/t7-/m0/s1
InChIKeyWRWWRZKGSMOPRP-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-Boc-2-aminocyclopent-3-en-1-one (CAS 183606-89-5): A Chiral Building Block for Carbocyclic Nucleoside Synthesis


Carbamic acid, (2-oxo-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (S)-(9CI) (CAS 183606-89-5), also known as tert-butyl N-[(1S)-2-oxocyclopent-3-en-1-yl]carbamate, is a chiral, heterobifunctional building block featuring a Boc-protected primary amine and an α,β-unsaturated cyclopentenone moiety in a defined (S)-stereochemistry [1]. It is listed in authoritative chemical databases and is primarily recognised as a key synthetic intermediate for constructing complex, stereodefined molecules, notably in medicinal chemistry campaigns for carbocyclic nucleoside antivirals [2].

Risks of Substituting (S)-Boc-2-aminocyclopent-3-en-1-one (CAS 183606-89-5) with Generic In-Class Analogs


Substituting CAS 183606-89-5 with a generic cyclopentenone or a non-specific Boc-amino building block is a high-risk procurement decision due to the compound's precise chiral identity and orthogonal reactivity. Replacing it with the racemic tert-butyl (2-oxocyclopent-3-en-1-yl)carbamate, the (R)-enantiomer (CAS not found), or a regioisomer like tert-butyl (3-oxocyclopent-1-en-1-yl)carbamate (CAS 200055-82-9) will introduce stereochemical mismatches, leading to diastereomeric product mixtures and significant purification losses. Furthermore, using a saturated analog like (S)-tert-butyl (3-oxocyclopentyl)carbamate (CAS 167298-40-0) forfeits the α,β-unsaturated system's capacity for conjugate additions, which is fundamental to its synthetic utility. Direct procurement of the specifically listed CAS number guarantees the required (S)-configuration and the reactive cyclopentenone warhead.

Quantitative Differentiation Evidence for (S)-Boc-2-aminocyclopent-3-en-1-one (CAS 183606-89-5)


Chiral Differentiation and Enantiomeric Excess for (S)-Configuration

The compound's value is predicated on its defined (S)-stereochemistry, which is critical for downstream chiral induction. While specific batch Certificates of Analysis (CoA) from reputable vendors are required for exact enantiomeric excess (ee) values, the procurement of the specific (S)-enantiomer (target compound) is differentiated from the racemic mixture or the (R)-enantiomer by providing a chemically uniform, single enantiomer starting point. Suppliers typically specify a target enantiomeric purity of ≥95% for such chiral building blocks [1].

Asymmetric Synthesis Chiral Resolution Enantiopurity

Regioisomeric Differentiation: α,β-Unsaturated vs. β,γ-Unsaturated Cyclopentenone Reactivity

The target compound possesses a conjugated α,β-unsaturated ketone (cyclopent-3-en-1-one), enabling specific conjugate addition and cycloaddition reactions . Its regioisomer, tert-butyl (3-oxocyclopent-1-en-1-yl)carbamate (CAS 200055-82-9), is a vinylogous amide with a fundamentally different electronic structure and reactivity profile . The target compound's structure allows for direct Michael addition or 1,2-addition chemistries, a functional handle absent in its regioisomer or in saturated Boc-amino cyclopentanones.

Conjugate Addition Regioselectivity Cyclopentenone

Orthogonal Protecting Group Stability Under Basic Conditions

The tert-butyloxycarbonyl (Boc) group offers well-defined acid-labile protection (e.g., TFA in DCM) that is orthogonal to base-stable protecting groups like Fmoc [1]. This contrasts with base-labile N-protected cyclopentenone analogs. The stable C-O bond of the tert-butyl ester ensures the amine remains masked during key C-C bond-forming steps, such as palladium-catalyzed couplings or enolate alkylations [2].

Protecting Group Strategy Solid-Phase Synthesis Boc Cleavage

Primary Application Scenarios for (S)-Boc-2-aminocyclopent-3-en-1-one (CAS 183606-89-5) Based on Evidence


Synthesis of Stereodefined Carbocyclic Nucleoside Antivirals

CAS 183606-89-5 is directly incorporated as a critical chiral intermediate in the synthetic route of carbocyclic antiviral agents, such as entecavir, where its defined (S)-stereochemistry and cyclopentenone core are essential for building the ribose-mimicking scaffold [1]. The Boc group allows for subsequent orthogonal deprotection during the late-stage functionalization of the nucleoside.

Asymmetric Construction of Complex Cyclopentane-Containing APIs

This compound is selected for asymmetric synthesis campaigns requiring a chiral 2-aminocyclopentanone derivative. The α,β-unsaturated system enables a series of selective transformations, including conjugate additions and cycloadditions, to construct densely functionalized cyclopentane rings with defined stereochemistry, a common motif in various active pharmaceutical ingredients (APIs).

Chemical Biology Probe Development

The orthogonal reactivity of the enone and the protected amine makes it suitable for developing activity-based protein profiling probes or bioconjugate linkers. The enone can act as a covalent warhead for cysteine residues, while the Boc-amine can be unmasked for further derivatization or attachment to reporter tags.

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